![molecular formula C16H13N7O2 B3013240 N-(4-(1H-imidazol-1-yl)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 2176270-23-6](/img/structure/B3013240.png)
N-(4-(1H-imidazol-1-yl)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
“N-(4-(1H-imidazol-1-yl)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Scientific Research Applications
Therapeutic Potential
Imidazole-containing compounds, such as the one , have been studied for their therapeutic potential . They are known to exhibit a broad range of chemical and biological properties, making them valuable in the development of new drugs .
Antibacterial Activity
Imidazole derivatives show different biological activities such as antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .
Antitumor Activity
Some imidazole-containing compounds have been evaluated for their antitumor potential . They could be used in the development of new anticancer therapies .
Anti-inflammatory Activity
Imidazole derivatives have also been reported to exhibit anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases .
Antidiabetic Activity
The antidiabetic activity of imidazole derivatives has been reported in the literature . This opens up possibilities for their use in antidiabetic drug development .
Antiviral Activity
Imidazole-containing compounds have shown antiviral activity . This suggests they could be used in the development of new antiviral drugs .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
It’s known that the chemical and biological properties of imidazole derivatives can be influenced by various factors, including environmental conditions .
properties
IUPAC Name |
N-(4-imidazol-1-ylphenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2/c1-10-8-23-14(16(25)18-10)13(20-21-23)15(24)19-11-2-4-12(5-3-11)22-7-6-17-9-22/h2-9H,1H3,(H,18,25)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXSQJRBUNFVNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)N4C=CN=C4)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-imidazol-1-yl)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide |
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